An In-depth Technical Guide to N3-L-Val-OH (CHA): Chemical Properties and Stability for Researchers
An In-depth Technical Guide to N3-L-Val-OH (CHA): Chemical Properties and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
N3-L-Val-OH (CHA), also known as (2S)-2-azido-3-methylbutanoic acid cyclohexylammonium salt, is a synthetic derivative of the essential amino acid L-valine. This compound incorporates an azide moiety, a key functional group in bioorthogonal chemistry. Its primary application lies in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions allow for the precise and efficient covalent labeling of biomolecules in complex biological systems. Furthermore, N3-L-Val-OH serves as a crucial intermediate in the synthesis of antiviral drugs such as Valaciclovir. This guide provides a comprehensive overview of its chemical properties, stability, and key experimental applications.
Chemical Properties
N3-L-Val-OH (CHA) is a white to off-white solid powder. Its chemical structure consists of the L-valine backbone with an azide group replacing the amine proton, and it is supplied as a cyclohexylammonium salt to improve handling and stability. The physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C11H22N4O2 | [1] |
| Molecular Weight | 242.32 g/mol | [1] |
| CAS Number | 1217462-63-9 | [1] |
| Appearance | White to off-white solid powder | [1] |
| Solubility | Water: 125 mg/mL (515.85 mM) | [1] |
| LogP | 2.836 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 3 | [1] |
Stability and Storage
The stability of N3-L-Val-OH (CHA) is crucial for its successful application in chemical synthesis and biological experiments. The azide functional group is energetic and requires careful handling.
| Condition | Recommendation | Reference(s) |
| Long-term Storage (Powder) | -20°C for up to 3 years; 4°C for up to 2 years. Store in a sealed container, protected from light and moisture, preferably under an inert atmosphere like nitrogen. | [1] |
| Stock Solutions | -80°C for up to 6 months; -20°C for up to 1 month. Solutions should be stored in sealed containers, protected from light. | [2] |
| pH Stability | Organic azides are generally stable in basic conditions but can react with strong acids to form the toxic and explosive hydrazoic acid (HN3). Acidic conditions should be avoided. | |
| Thermal Stability | Alkyl azides are more thermally stable than aryl azides. Decomposition can be initiated by heat, shock, or friction. Elevated temperatures should be avoided unless part of a controlled reaction. | |
| Photolytic Stability | Azido compounds can be sensitive to light and may decompose upon prolonged exposure to UV radiation. Storage in amber vials or in the dark is recommended. |
Safety Precaution: Organic azides are potentially explosive and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, in a well-ventilated fume hood. Avoid contact with strong acids, and do not use metal spatulas for handling as this can lead to the formation of shock-sensitive metal azides.
Core Applications and Methodologies
The primary utility of N3-L-Val-OH (CHA) stems from its azide group, which enables its participation in bioorthogonal ligation reactions. This allows for the specific labeling of biomolecules that have been metabolically or synthetically incorporated with a complementary alkyne group.
Bioorthogonal Labeling
Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. N3-L-Val-OH can be used as a chemical reporter to study a variety of cellular events.
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the bioconjugation of an alkyne-containing biomolecule with N3-L-Val-OH (CHA).
Materials:
-
N3-L-Val-OH (CHA)
-
Alkyne-modified biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
DMSO (for dissolving reagents if necessary)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of N3-L-Val-OH in water or an appropriate buffer.
-
Prepare a stock solution of the alkyne-modified biomolecule in a suitable buffer.
-
Prepare a 20 mM stock solution of CuSO4 in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
Freshly prepare a 100 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule with the reaction buffer to the desired final concentration and volume.
-
Add N3-L-Val-OH to the reaction mixture. A 2 to 10-fold molar excess over the alkyne is typically used.
-
Prepare a premix of CuSO4 and THPTA. A 1:5 molar ratio of Cu:ligand is common. Add this premix to the reaction tube. The final concentration of copper is typically in the range of 50-250 µM.
-
To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in the millimolar range (e.g., 1-5 mM).
-
-
Incubation:
-
Gently mix the reaction components.
-
Incubate at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.
-
-
Reaction Quenching and Purification (Optional):
-
The reaction can be quenched by adding a chelating agent such as EDTA.
-
The labeled biomolecule can be purified from excess reagents using methods appropriate for the biomolecule, such as dialysis, size-exclusion chromatography, or precipitation.
-
Involvement in Signaling Pathways
It is critical to understand that N3-L-Val-OH (CHA) is designed as a bioorthogonal chemical reporter, meaning it is intended to be biologically inert and not directly participate in or modulate cellular signaling pathways. Its utility lies in its ability to be incorporated into biomolecules, which can then be tagged to study their roles in various pathways. For instance, if an alkyne-modified analog of a signaling protein is expressed in cells and incorporates N3-L-Val-OH through a non-natural pairing, the resulting labeled protein can be visualized or isolated to study its localization, interactions, and post-translational modifications in the context of a specific signaling cascade.
The parent molecule, L-valine, is known to be involved in signaling, particularly in activating the mTOR pathway, which is a central regulator of cell growth and metabolism. However, the azido modification in N3-L-Val-OH is designed to prevent its recognition by the cellular machinery in the same way as L-valine, thus ensuring its bioorthogonality.
Similarly, as a synthetic intermediate for Valaciclovir, N3-L-Val-OH is a precursor to a molecule with a well-defined mechanism of action. Valaciclovir is a prodrug that is converted to acyclovir, which in turn inhibits viral DNA polymerase, a key enzyme in the replication of herpesviruses. This mechanism is specific to the final drug product and not a property of the N3-L-Val-OH intermediate itself.
Conclusion
N3-L-Val-OH (CHA) is a versatile and valuable tool for chemical biologists, medicinal chemists, and researchers in drug development. Its well-defined chemical properties and predictable reactivity in click chemistry make it an excellent choice for the precise labeling of biomolecules. A thorough understanding of its stability and proper handling procedures is essential for its effective and safe use. While it does not directly modulate signaling pathways, its application in bioorthogonal labeling strategies provides a powerful method for elucidating the complex roles of various biomolecules in cellular signaling and other biological processes.
